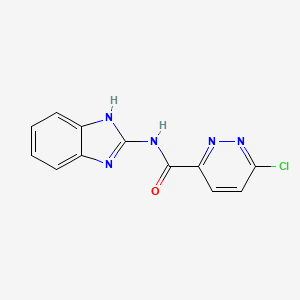

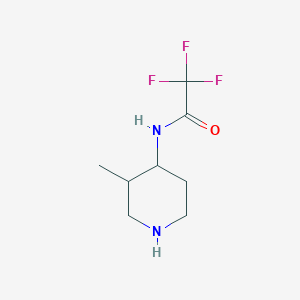

![molecular formula C26H20N4O5 B2761572 N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-57-0](/img/structure/B2761572.png)

N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis for Anticancer Applications

A study highlighted the synthesis of certain derivatives related to the compound, targeting anticancer activities. Different aryloxy groups were attached to the pyrimidine ring, aiming to discover new anticancer agents. This research demonstrated the potential of synthesized compounds in inhibiting cancer cell growth, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).

Radioligand Imaging for Neurological Studies

Another application involves radiosynthesis for neurological imaging. A derivative within a similar series was designed with a fluorine atom, allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), specifically targeting the translocator protein (18 kDa). This approach aids in the study of neuroinflammatory processes, demonstrating the compound's relevance in neurological research (Dollé et al., 2008).

Coordination Complexes for Antioxidant Activity

Research into coordination complexes constructed from related acetamide derivatives shows significant antioxidant activity. This study synthesized and characterized complexes that displayed considerable in vitro antioxidant activity, highlighting another potential application of such compounds in developing antioxidant agents (Chkirate et al., 2019).

Antimicrobial Activity

Some derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against various bacterial and fungal strains, indicating the compound's potential in contributing to the development of new antimicrobial agents (Bondock et al., 2008).

Anti-Inflammatory Applications

A study on novel derivatives having an anti-inflammatory activity profile indicates another significant application. By synthesizing derivatives and evaluating their anti-inflammatory activity, researchers aim to develop new therapeutic agents for treating inflammation-related disorders (Sunder & Maleraju, 2013).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-acetamidophenylacetic acid with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid, followed by cyclization and acetylation reactions.", "Starting Materials": [ "3-acetamidophenylacetic acid", "2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 3-acetamidophenylacetic acid with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid in the presence of acetic anhydride and sodium acetate to form N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 2: Cyclization of N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide with hydrochloric acid in ethanol to form the corresponding benzofuro[3,2-d]pyrimidine derivative.", "Step 3: Acetylation of the benzofuro[3,2-d]pyrimidine derivative with acetic anhydride in the presence of sodium acetate to form the final product, N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |

| 877656-57-0 | |

Molecular Formula |

C26H20N4O5 |

Molecular Weight |

468.469 |

IUPAC Name |

N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |

InChI |

InChI=1S/C26H20N4O5/c1-16(31)27-17-8-7-9-18(14-17)28-22(32)15-29-23-20-12-5-6-13-21(20)35-24(23)25(33)30(26(29)34)19-10-3-2-4-11-19/h2-14H,15H2,1H3,(H,27,31)(H,28,32) |

InChI Key |

XDZRHTNPRYQALK-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B2761493.png)

![1-[(4-Bromo-2-methylphenoxy)acetyl]indoline](/img/structure/B2761495.png)

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761497.png)

![4-(Carbamoylamino)benzoic acid [2-(3-chloro-4-methylanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B2761502.png)

![N-(4-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2761506.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2761508.png)

![(1R,5S)-N-(3-phenylpropyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2761511.png)